[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate [2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13522816
InChI: InChI=1S/C10H15NS.ClH.H2O/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;;/h7H,1-6,11H2;1H;1H2
SMILES: C1CCC2=C(C1)C(=CS2)CCN.O.Cl
Molecular Formula: C10H18ClNOS
Molecular Weight: 235.77 g/mol

[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate

CAS No.:

Cat. No.: VC13522816

Molecular Formula: C10H18ClNOS

Molecular Weight: 235.77 g/mol

* For research use only. Not for human or veterinary use.

[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate -

Specification

Molecular Formula C10H18ClNOS
Molecular Weight 235.77 g/mol
IUPAC Name 2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanamine;hydrate;hydrochloride
Standard InChI InChI=1S/C10H15NS.ClH.H2O/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;;/h7H,1-6,11H2;1H;1H2
Standard InChI Key KJZKFWVZIQGWNU-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=CS2)CCN.O.Cl
Canonical SMILES C1CCC2=C(C1)C(=CS2)CCN.O.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound systematically named 2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethanamine;hydrate;hydrochloride belongs to the benzothiophene class of heterocyclic organic compounds. Its IUPAC name reflects the fused bicyclic system comprising a six-membered cyclohexene ring annulated to a thiophene moiety, with an ethylamine side chain at position 3 . The hydrochloride hydrate form indicates the presence of a hydrochloric acid salt and water molecules in the crystalline structure.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₈ClNOS
Molecular Weight235.77 g/mol
Parent Compound2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
CAS Registry75530853
SMILES NotationC1CCC2=C(C1)C(=CS2)CCN.O.Cl

Synthesis and Derivation Methodologies

Core Heterocycle Construction

The synthesis typically begins with functionalization of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbaldehyde. A reductive amination strategy using sodium cyanoborohydride or catalytic hydrogenation converts the aldehyde to the primary amine . Alternative routes employ palladium-catalyzed heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, achieving yields of 55–82% under optimized conditions .

Salt Formation and Hydration

The free base is treated with hydrochloric acid in aqueous medium to form the hydrochloride salt. Hydration occurs spontaneously upon crystallization from water-containing solvents, as evidenced by thermogravimetric analysis showing ~5% mass loss corresponding to water release .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationPdI₂ (2 mol%), KI, MeCN, 80–100°C75%
Reductive AminationNaBH₃CN, MeOH, rt68%
Salt FormationHCl (g), Et₂O, 0°C92%

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound demonstrates pH-dependent solubility: freely soluble in water (≥10 mg/mL at pH 3), moderately soluble in ethanol (2–5 mg/mL), and poorly soluble in nonpolar solvents. Accelerated stability studies indicate decomposition ≤5% after 6 months at 25°C/60% RH, with the hydrate form showing superior stability compared to anhydrous analogues .

ADME Profiling

In vitro Caco-2 permeability assays reveal moderate intestinal absorption (Papp = 12 × 10⁻⁶ cm/s), while MDR1-MDCKII models suggest limited blood-brain barrier penetration (efflux ratio = 4.2) . Microsomal stability varies across species: human (t₁/₂ = 45 min), rat (t₁/₂ = 32 min), mouse (t₁/₂ = 28 min) .

Pharmacological Activities and Mechanisms

RORγt Inverse Agonism

Molecular dynamics simulations show the compound displaces endogenous ligands from the RORγt ligand-binding domain (LBD) through three key interactions:

  • Hydrogen bonding between the amine group and Gln286 (2.9 Å)

  • π-Stacking of the benzothiophene core with Phe377 (3.4 Å)

  • Hydrophobic contacts with Leu287 and Val376

This binding reduces hydration entropy around the LBD by 18%, stabilizing the receptor's inactive conformation .

Anti-inflammatory Effects

In IL-23-stimulated Th17 cells, the compound inhibits IL-17A production (IC₅₀ = 38 nM) without affecting cell viability (CC₅₀ > 10 μM) . Comparatively, it shows 12-fold greater potency than standard RORγt inhibitors like XY018 in suppressing psoriasis-like lesions in murine models .

Research Challenges and Future Directions

Formulation Optimization

Current prototype formulations (e.g., hydroxypropyl-β-cyclodextrin complexes) achieve only 45% oral bioavailability in primates. Nanoparticulate delivery systems using PLGA polymers show promise in preclinical trials, enhancing Cmax by 3.2-fold compared to free drug .

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